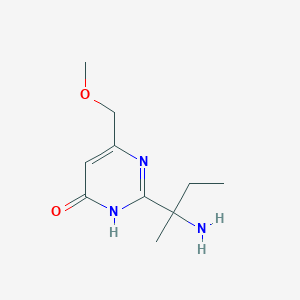

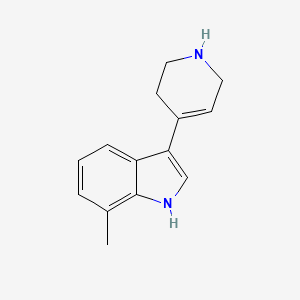

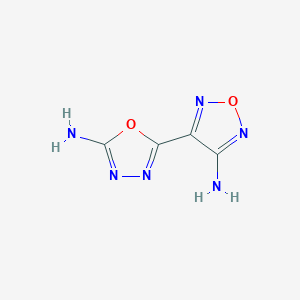

![molecular formula C21H21NO5S2 B2918792 Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate CAS No. 923457-47-0](/img/structure/B2918792.png)

Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Deep Fuels Desulfurization

Research by Kędra-Królik et al. (2011) in "Energy & Fuels" explored the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) for deep desulfurization of fuels. This study is relevant as it investigates the extraction of sulfur and nitrogen-containing aromatic organic compounds, a domain potentially related to the applications of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in fuel purification processes (Kędra-Królik et al., 2011).

Friedel-Crafts Sulfonylation

Nara et al. (2001) discussed the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction. This study provides insight into reactions involving sulfonyl chloride with benzene, which may be relevant for understanding the reactivity and applications of similar sulfonyl-containing compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Methyl Sulfone-Containing Benzo[b]Thiophene Library

Cho, Neuenswander, and Larock (2010) in the "Journal of Combinatorial Chemistry" reported the synthesis of a library of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes. This research might be closely aligned with the study of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate due to the structural similarities and the potential for similar applications in medicinal chemistry (Cho, Neuenswander, & Larock, 2010).

Photochemical Degradation of Petroleum Components

The research by Bobinger and Andersson (1998) in "Chemosphere" focused on the photochemical degradation of monomethylated benzo[b]thiophenes. This study could provide insights into the environmental fate and degradation pathways of structurally related compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in the context of petroleum spills and environmental remediation (Bobinger & Andersson, 1998).

Orientations Futures

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of such compounds, including “Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate”, hold promising future directions.

Propriétés

IUPAC Name |

methyl 3-(4-benzylsulfonylbutanoylamino)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-27-21(24)20-19(16-10-5-6-11-17(16)28-20)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFDYWQGSLEZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

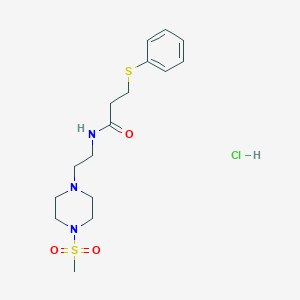

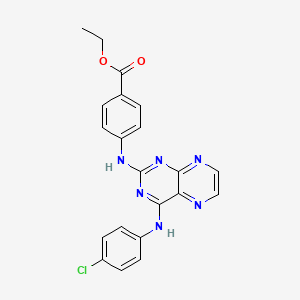

![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)

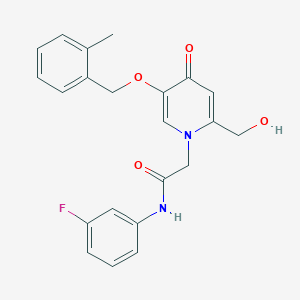

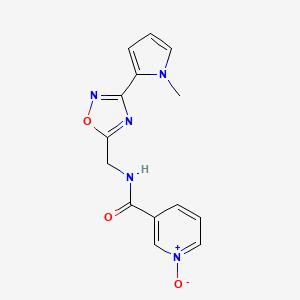

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

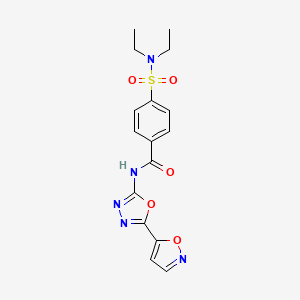

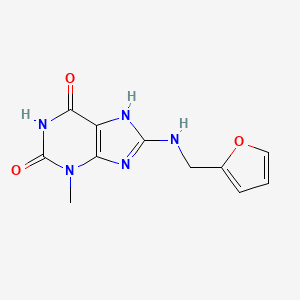

![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)